2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-methylphenyl)acetamide
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Overview
Description
2-[2-(4-Fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a hydroxyethyl group, and a dihydropyrimidinone core
Preparation Methods
The synthesis of 2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyrimidinone Core: This step involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions to form the dihydropyrimidinone core.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzene derivative.
Addition of the Hydroxyethyl Group: The hydroxyethyl group is typically added through an alkylation reaction using an appropriate alkyl halide.
Final Coupling: The final step involves coupling the intermediate with 3-methylphenyl acetamide under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the dihydropyrimidinone core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases for hydrolysis.
Scientific Research Applications
2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Pharmacology: It may serve as a lead compound in the development of drugs with anti-inflammatory, anticancer, or antiviral properties.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the hydroxyethyl group can form hydrogen bonds with amino acid residues. The dihydropyrimidinone core may interact with nucleophilic sites, leading to inhibition or modulation of enzyme activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-methylphenyl)acetamide include:
2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-methylphenyl)acetamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its binding affinity and reactivity.
2-[2-(4-bromophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-methylphenyl)acetamide: The bromophenyl group can introduce different electronic and steric effects compared to the fluorophenyl group.
2-[2-(4-methylphenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-methylphenyl)acetamide: The methylphenyl group may alter the compound’s hydrophobicity and overall molecular interactions.
The uniqueness of 2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-methylphenyl)acetamide lies in its specific combination of functional groups, which can lead to distinct biological and chemical properties.
Properties
Molecular Formula |
C22H22FN3O3 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C22H22FN3O3/c1-14-4-3-5-18(12-14)25-20(28)13-26-21(16-6-8-17(23)9-7-16)24-15(2)19(10-11-27)22(26)29/h3-9,12,27H,10-11,13H2,1-2H3,(H,25,28) |
InChI Key |
KHZSLBIAPVLPPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=NC(=C(C2=O)CCO)C)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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